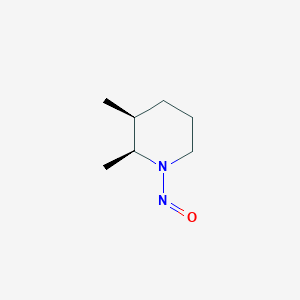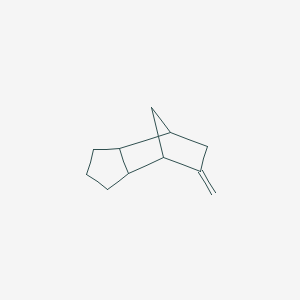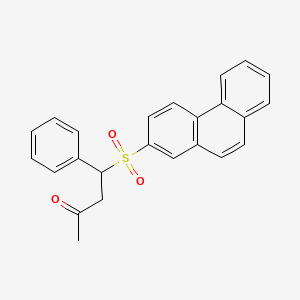![molecular formula C9H9ClN2O4 B14496534 1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate CAS No. 63626-98-2](/img/structure/B14496534.png)
1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate is a compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate typically involves the condensation of pyrrole aldehydes with organic acids. One common method is the Knoevenagel condensation, where pyrrole aldehydes react with CH acids under basic conditions to form the desired product . The reaction conditions often include the use of a base such as piperidine or pyridine and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and efficiency, can be applied to its production.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid, while reduction may produce pyrrole-2-methanol.
Wissenschaftliche Forschungsanwendungen
1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanone, 1-(1H-pyrrol-2-yl)-: A similar compound with a ketone functional group.
Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-: Another related compound with a methyl group attached to the pyrrole ring.
2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile: A compound with a similar structure but different functional groups.
Uniqueness
1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate is unique due to its perchlorate anion, which can influence its reactivity and stability. This compound’s specific structure and properties make it distinct from other pyrrole derivatives, offering unique opportunities for research and application.
Eigenschaften
CAS-Nummer |
63626-98-2 |
|---|---|
Molekularformel |
C9H9ClN2O4 |
Molekulargewicht |
244.63 g/mol |
IUPAC-Name |
1-(1H-pyrrol-2-ylmethylidene)pyrrol-1-ium;perchlorate |
InChI |
InChI=1S/C9H8N2.ClHO4/c1-2-7-11(6-1)8-9-4-3-5-10-9;2-1(3,4)5/h1-8H;(H,2,3,4,5) |
InChI-Schlüssel |
WZDMUWFGAVHPCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[N+](=CC2=CC=CN2)C=C1.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


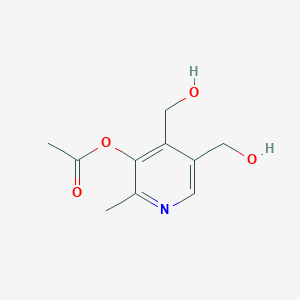
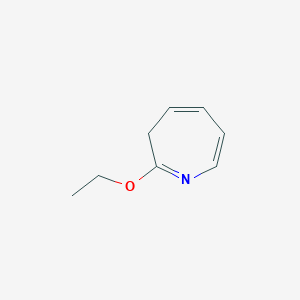
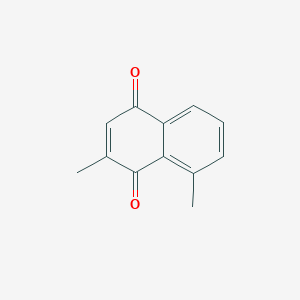
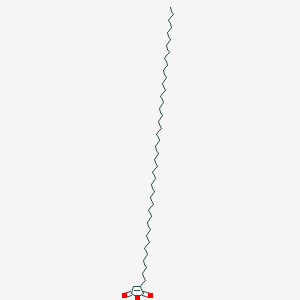
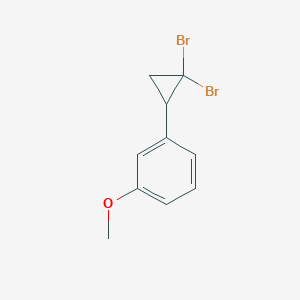


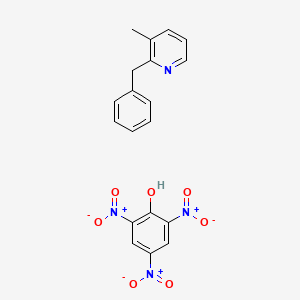

![[3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid](/img/structure/B14496505.png)
![2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B14496512.png)
